N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c1-23(18-22-16-13(25-2)7-4-8-14(16)27-18)10-15(24)21-11-5-3-6-12(9-11)26-17(19)20/h3-9,17H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZCHKNGANKTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)OC(F)F)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(difluoromethoxy)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound features a difluoromethoxy group and a benzo[d]thiazole moiety, which are critical for its biological activity. The synthesis typically involves the coupling of substituted benzothiazoles with acetamides, utilizing various organic chemistry techniques to achieve high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Cell Membrane Interaction : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death. This mechanism is crucial for its antibacterial properties.
- Enzyme Inhibition : The presence of the difluoromethoxy group may enhance binding affinity towards target enzymes, influencing pathways related to cancer cell proliferation and apoptosis .
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. They disrupt the integrity of bacterial membranes, leading to increased permeability and eventual cell lysis. This action aligns with findings from studies on other benzothiazole derivatives, which have shown effective inhibition against various bacterial strains.
Anticancer Activity
Studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against MCF-7 (breast cancer) and U-87 (glioblastoma) cell lines.
- Results : The cytotoxicity was measured using MTT assays, revealing that the compound significantly inhibits cell viability at low concentrations (EC50 values in the micromolar range) .
Case Studies and Research Findings
- Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress in cells .
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzothiazole ring have been correlated with enhanced biological activity. For instance, substitutions that increase lipophilicity often result in improved cellular uptake and efficacy .
- Comparative Studies : When compared to standard chemotherapeutics like doxorubicin, certain derivatives of this compound exhibited comparable or superior anticancer activity, suggesting its potential as a lead compound for drug development .
Data Summary
Comparison with Similar Compounds
The compound is compared to structurally related molecules from the evidence, focusing on core scaffolds, substituents, and inferred properties.
Structural Analogs with Benzothiazole/Thiazole Cores
Table 1: Key Structural and Functional Comparisons
*Molecular weights calculated from formulas in evidence or estimated using ChemDraw.
Key Structural Differences and Implications
Heterocyclic Core: The target compound’s 4-methoxybenzo[d]thiazole contrasts with thiazolidinone () and pyrimidinone-thioether (). The benzo[d]thiazole core is associated with kinase binding, while thiazolidinones are linked to metabolic modulation .
Substituent Effects :
- Difluoromethoxy vs. Trifluoromethyl : The target’s difluoromethoxy group balances metabolic stability and polarity, whereas trifluoromethyl () increases hydrophobicity, possibly improving blood-brain barrier penetration .
- Methoxy vs. Halogenation : The 4-methoxy group on the benzothiazole may improve solubility compared to halogenated analogs (e.g., 6-trifluoromethyl in ), which could enhance membrane permeability but reduce aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
